5-(Chlorosulfonyl)-2-methylbenzoyl chloride
Overview
Description
Chlorosulfonyl isocyanate (CSI) is a chemical compound with the formula ClSO2NCO . It is a versatile reagent in organic synthesis . It is a colorless liquid and reacts violently with water .
Synthesis Analysis
CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .Molecular Structure Analysis
The structure of CSI is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
CSI has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .Physical And Chemical Properties Analysis
CSI is a colorless liquid with a molecular weight of 141.53 g/mol . It has a density of 1.626 g/cm3 , a melting point of -44 °C , and a boiling point of 107 °C . It is insoluble in water .Scientific Research Applications
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Alkylation Reagent
- Field : Organic Chemistry
- Application : Chlorosulfonylacetyl chloride is used as an alkylation reagent .
- Method : The specific method of application would depend on the reaction conditions and the substrates involved. Typically, this reagent would be added to a solution of the substrate in an appropriate solvent, and the reaction would be stirred at a suitable temperature until completion .
- Results : The product of the reaction would be an alkylated compound, where the alkyl group is derived from the chlorosulfonylacetyl chloride .
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Synthesis of Sildenafil Analogues
- Field : Medicinal Chemistry
- Application : A compound similar to 5-(Chlorosulfonyl)-2-methylbenzoyl chloride, namely 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d]pyrimidin-7-one, was used in the synthesis of sildenafil and its analogues .
- Method : The compound was chlorosulfonated with chlorosulfonic acid .
- Results : The reaction resulted in the formation of sildenafil and its analogues .
Safety And Hazards
properties
IUPAC Name |
5-chlorosulfonyl-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIANSSSABWUTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-2-methylbenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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